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Compound of Interest

Compound Name: Ethyl thiazole-2-carboxylate

Cat. No.: B1318098

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of
numerous pharmaceuticals. Understanding the electronic properties of thiazole derivatives is
paramount for predicting their reactivity, stability, and potential biological activity. Density
Functional Theory (DFT) has emerged as a powerful computational tool to elucidate these
characteristics at the molecular level. This guide provides an objective comparison of the
electronic structures of three distinct thiazole derivatives, supported by quantitative data from
recent DFT studies.

Comparison of Electronic Properties

The following table summarizes key electronic properties calculated through DFT for three
different thiazole derivatives. These parameters offer insights into the chemical reactivity and
bioactivity of the molecules. A smaller HOMO-LUMO energy gap, for instance, generally
suggests higher chemical reactivity.
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-5.53 -0.83 4.70 Not Reported
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Experimental and Computational Protocols

The data presented in this guide are derived from peer-reviewed computational studies. The
methodologies employed in these studies are detailed below to ensure transparency and
facilitate reproducibility.

Protocol for (ATNM)z Derivative
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The electronic properties of the N-(4-(4-ethoxyphenyl)thiazol-2-yl)-1-(naphthalen-2-
yl)methanimine ((ATNM)z) derivative were investigated using the Gaussian 09 software
package. The geometry of the molecule was optimized in the gas phase without any symmetry
constraints. The calculations were performed using Density Functional Theory (DFT) with the
Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311G(d,p) basis set.
[1][2] Frontier molecular orbital energies (HOMO and LUMO) and the dipole moment were
determined from the optimized structure.

Protocol for (CTHTBN) Derivative

For the (E)-4-(2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazinyl)thiazol-4-yl)benzonitrile
(CTHTBN) derivative, all quantum chemical calculations were performed using the Gaussian
09 program. The molecular geometry was optimized using the B3LYP functional combined with
the 6-311G(d,p) basis set.[3] This level of theory was used to calculate the HOMO and LUMO
energies, the resulting energy gap, and the dipole moment, providing insights into the
molecule's electronic structure and reactivity.[3]

Protocol for Thiazole-Benzimidazole Derivative

The theoretical analysis of N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine was conducted
using the Gaussian 09W software.[4] The geometry was optimized at the DFT level using the
B3LYP functional with the 6-311++G(d,p) basis set.[4] Following optimization, which was
confirmed by the absence of imaginary frequencies, the HOMO and LUMO energies were
calculated to determine the energy gap and analyze the molecule's electronic charge transfer
properties.[4]

Visualization of Computational Workflow

The following diagram illustrates a generalized workflow for conducting DFT studies on thiazole
derivatives, from initial structure preparation to the final analysis of electronic properties.
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Caption: Generalized workflow for DFT analysis of thiazole derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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